2,5-Dichloropyridine-3,4-diamine
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Overview
Description
2,5-Dichloropyridine-3,4-diamine is an organic compound with the molecular formula C5H5Cl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and two amine groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloropyridine-3,4-diamine can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For example, 2,5-dichloropyridine can be synthesized by reacting pyridine with chlorine in the presence of a catalyst . This intermediate can then be further reacted with ammonia or other amine sources to introduce the amine groups at the 3 and 4 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloropyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Major Products Formed
Substituted Pyridines: Substitution reactions can yield various substituted pyridines, depending on the nucleophile used.
Oxidized or Reduced Derivatives: Oxidation and reduction reactions can produce different pyridine derivatives with altered functional groups.
Scientific Research Applications
2,5-Dichloropyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloropyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes . It can also participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Another dichloropyridine derivative with chlorine atoms at the 2 and 6 positions.
3,4-Dichloropyridine: A similar compound with chlorine atoms at the 3 and 4 positions.
Properties
IUPAC Name |
2,5-dichloropyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFRUPQTKINLOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624357 |
Source
|
Record name | 2,5-Dichloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-94-6 |
Source
|
Record name | 2,5-Dichloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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